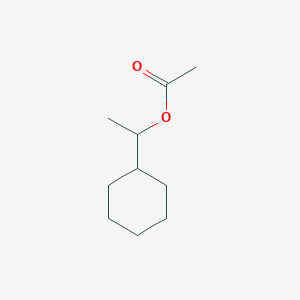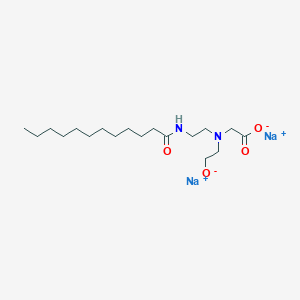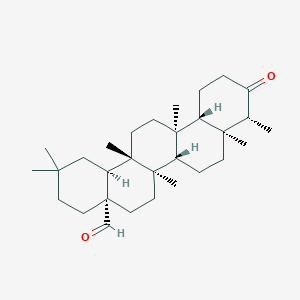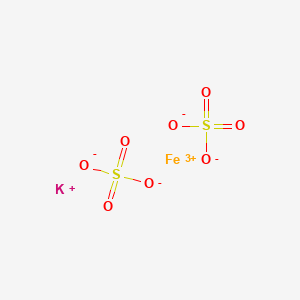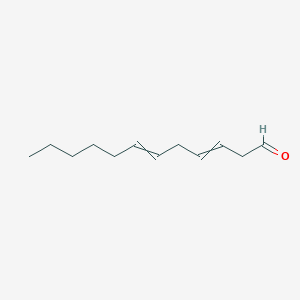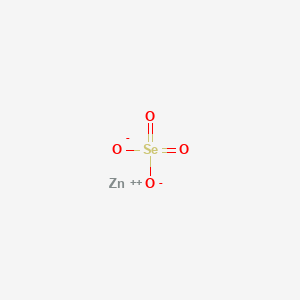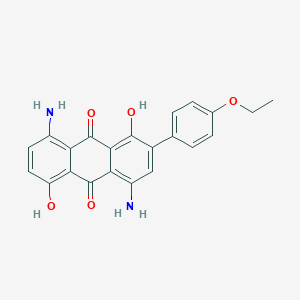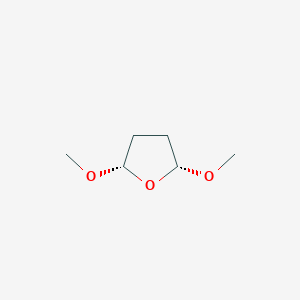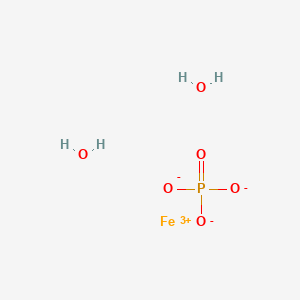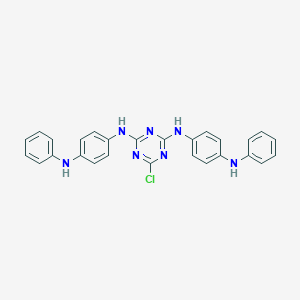
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)- is a chemical compound commonly known as sunitinib. It is a tyrosine kinase inhibitor that is used for the treatment of various types of cancer, including gastrointestinal stromal tumors, renal cell carcinoma, and pancreatic neuroendocrine tumors.
Wirkmechanismus
Sunitinib inhibits tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to downstream signaling molecules, leading to the inhibition of cell growth and proliferation. Sunitinib also inhibits angiogenesis by blocking the signaling pathways that are involved in the formation of new blood vessels.
Biochemische Und Physiologische Effekte
Sunitinib has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, sunitinib inhibits the activity of multiple tyrosine kinases, leading to the inhibition of cell growth and proliferation. Physiologically, sunitinib inhibits angiogenesis, leading to the reduction of blood supply to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
Sunitinib has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied for its anti-cancer properties. Sunitinib is also commercially available, making it easy to obtain for lab experiments. However, sunitinib has some limitations for lab experiments. It is a potent inhibitor of multiple tyrosine kinases, which can make it difficult to determine the specific pathways that are affected by the drug. Additionally, sunitinib has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of sunitinib. One area of research is the identification of biomarkers that can predict the response of tumors to sunitinib. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of sunitinib. Additionally, the use of sunitinib in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, is an area of active research.
Synthesemethoden
Sunitinib is synthesized through a multi-step process that involves the condensation of 2-chloro-6-nitroaniline with 4-aminophenol to form 2,4-diamino-6-nitrophenol. This compound is then reduced to 2,4-diamino-6-hydroxyphenol, which is further reacted with 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-diamine to form sunitinib.
Wissenschaftliche Forschungsanwendungen
Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). Sunitinib has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Eigenschaften
CAS-Nummer |
15063-92-0 |
|---|---|
Produktname |
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)- |
Molekularformel |
C27H22ClN7 |
Molekulargewicht |
480 g/mol |
IUPAC-Name |
2-N,4-N-bis(4-anilinophenyl)-6-chloro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H22ClN7/c28-25-33-26(31-23-15-11-21(12-16-23)29-19-7-3-1-4-8-19)35-27(34-25)32-24-17-13-22(14-18-24)30-20-9-5-2-6-10-20/h1-18,29-30H,(H2,31,32,33,34,35) |
InChI-Schlüssel |
BXPUOVMANHPZOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Andere CAS-Nummern |
15063-92-0 |
Synonyme |
4,6-Bis-(N-phenyl-p-phenylenediamine)-2-chloro-1,3,5-triazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




